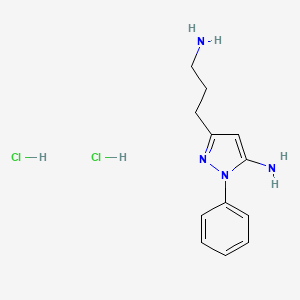
3-(3-aminopropyl)-1-phenyl-1H-pyrazol-5-amine dihydrochloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of amines with other organic compounds . For example, N-isopropylmethacrylamide and the cationic co-monomer N-(3-aminopropyl)methacrylamide hydrochloride (APMH) have been used to prepare microgels functionalized with primary amines .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the formation of amide bonds . For example, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is generally used as a carboxyl activating agent for the coupling of primary amines to yield amide bonds .Aplicaciones Científicas De Investigación
Synthesis of Macrocyclic Compounds
The compound is used in the synthesis of macrocyclic compounds that include tris(3-aminopropyl)amine units and fluorophore moieties. These macrocycles are studied for their ability to coordinate with metal cations, which is crucial for the development of new chemosensors .
Spectroscopic Studies
Incorporating the compound into macrocyclic structures allows for detailed spectroscopic studies, including UV–vis and fluorescence spectra. This is essential for understanding the binding properties and stoichiometry of complexes with various metal ions .
Fluorescence Detection
The compound’s derivatives can enhance fluorescence when binding with certain metal ions like Zn(II). This property is beneficial for creating sensitive detectors for specific cations, which have applications in environmental monitoring and biochemistry .
NMR Titration
Nuclear Magnetic Resonance (NMR) titration techniques can be applied to compounds containing the aminopropyl-phenyl-pyrazol moiety to investigate their interaction with metal ions, providing insights into molecular structures and dynamics .
pH-Sensitive Polyaspartamide Derivatives
The compound is utilized in the synthesis of pH-sensitive polyaspartamide derivatives. These derivatives have potential applications in drug delivery systems where the release of therapeutic agents can be controlled by the pH of the environment .
Amphiphilic Polymers
It serves as a building block for the preparation of pH-sensitive amphiphilic polymers. These polymers can be tailored with different degrees of hydrophobicity, which is useful for creating smart materials for biomedical applications .
Molecular Recognition
The structural units derived from the compound can play a role in the molecular recognition of anions, cations, and small organic molecules. This is significant for the development of molecular machines and sensors .
Chelation Therapy
Derivatives of the compound may be explored for their chelating properties, particularly for heavy metals. This has implications for medical treatments such as chelation therapy, which is used to remove heavy metals from the body .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(3-aminopropyl)-2-phenylpyrazol-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4.2ClH/c13-8-4-5-10-9-12(14)16(15-10)11-6-2-1-3-7-11;;/h1-3,6-7,9H,4-5,8,13-14H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBRPUWXWBMMIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)CCCN)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




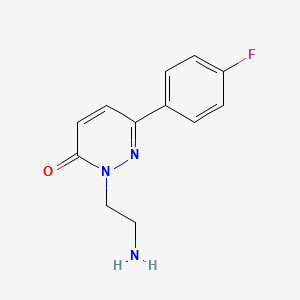
![N-[(3-butoxyphenyl)methyl]-2-chloroacetamide](/img/structure/B1524415.png)


![{1-[(Dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1524420.png)


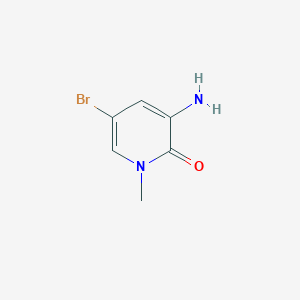
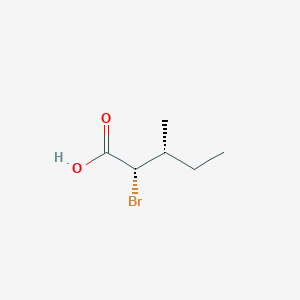
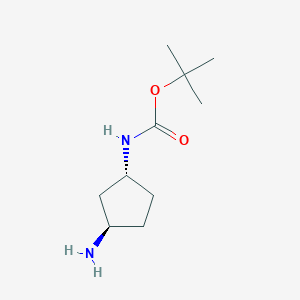

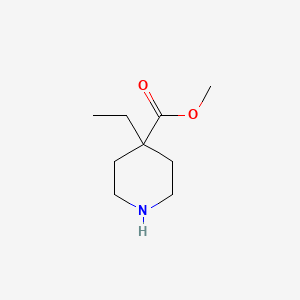
![Benzyl 6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1524434.png)